2,4,5-Trifluoropyrimidine

Description

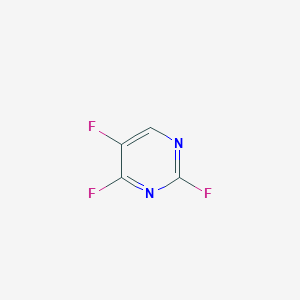

2,4,5-Trifluoropyrimidine (CAS: 17573-79-4) is a fluorinated heterocyclic compound with the molecular formula C₄HF₃N₂. It is a pyrimidine derivative substituted with fluorine atoms at the 2-, 4-, and 5-positions of the aromatic ring. This compound is primarily utilized as a pharmaceutical intermediate due to its reactivity and electronic properties, which make it valuable in synthesizing bioactive molecules. It is commercially available at 98% purity and is characterized by its high electronegativity and stability under synthetic conditions .

Propriétés

IUPAC Name |

2,4,5-trifluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3N2/c5-2-1-8-4(7)9-3(2)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBDHGMSPQBSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510139 | |

| Record name | 2,4,5-Trifluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17573-79-4 | |

| Record name | 2,4,5-Trifluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trifluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Potassium Fluoride (KF)-Mediated Fluorination

A seminal method involves reacting 2,4,5-trichloropyrimidine with anhydrous potassium fluoride at elevated temperatures. According to US Patent 4,299,961, this reaction proceeds at 400°C in a sealed reactor, yielding this compound with a purity of >90%. The process requires a molar ratio of 5.5:1 (KF to trichloropyrimidine) and generates HCl gas as a byproduct. Distillation under reduced pressure (4 mmHg) isolates the product at 85–90°C.

Key advantages include scalability and the use of cost-effective reagents. However, the high reaction temperature necessitates specialized equipment to handle corrosion and pressure.

Alternative Metal Fluorides

Silver fluoride (AgF) and mercury(II) fluoride (HgF₂) offer milder conditions for halogen exchange. For example, AgF reacts with 2,4,5-trichloropyrimidine at 250–300°C , achieving 75–80% yield. While these reagents reduce energy consumption, their higher cost limits industrial adoption.

Catalytic Fluorination with Hydrogen Fluoride (HF)

Hydrogen fluoride serves as both a reactant and catalyst in fluorination processes, particularly when paired with metal halides. This method is advantageous for its high atom economy and compatibility with continuous-flow systems.

FeCl₃-Catalyzed Reaction

CN Patent 106,866,509 describes a two-step process:

-

Chlorination : 3-Picoline undergoes one-step chlorination at 140–180°C to form 2-chloro-5-trichloromethylpyridine.

-

Fluorination : The intermediate reacts with anhydrous HF in the presence of FeCl₃ (1–10 mol%) at 170–180°C under 15 psig pressure. This yields 2-chloro-5-trifluoromethylpyridine, which is further processed to this compound via hydrolysis.

The method achieves >90% purity but requires rigorous handling of HF, a highly corrosive and toxic reagent.

Phase-Transfer Catalyzed Fluorination

CN Patent 103,012,279 introduces a phase-transfer catalysis (PTC) approach using tetrabutylammonium bromide (TBAB) in sulfolane. 4,6-Dichloro-5-fluoropyrimidine reacts with KF (3:1 molar ratio) at 60–65°C , achieving 89–90% yield of this compound. TBAB enhances fluoride ion solubility, enabling milder conditions and reducing side reactions.

Hydrothermal Synthesis from 5-Fluorouracil

A less conventional route involves decarboxylation and fluorination of 5-fluorouracil. DE Patent 2,701,797 outlines:

-

Hydrolysis : 5-Fluorouracil reacts with triphosgene (bis(trichloromethyl) carbonate) in trichloroethylene under reflux.

-

Fluorination : The intermediate undergoes HF treatment at 100–150°C , followed by distillation to isolate this compound.

This method avoids halogenated precursors but suffers from lower yields (65–70%) and complex purification steps.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Purity | Key Challenges |

|---|---|---|---|---|---|

| KF-Mediated Fluorination | KF, 2,4,5-Trichloropyrimidine | 400°C, sealed reactor | 82% | >90% | High energy input, corrosion |

| FeCl₃/HF Catalysis | HF, FeCl₃ | 170–180°C, 15 psig | 85% | >92% | HF toxicity, equipment corrosion |

| Phase-Transfer Catalysis | KF, TBAB, Sulfolane | 60–65°C | 90% | 97% | Catalyst cost, solvent recovery |

| Hydrothermal Synthesis | 5-Fluorouracil, HF | 100–150°C | 70% | 85% | Low yield, byproduct formation |

Industrial-Scale Optimization Strategies

Analyse Des Réactions Chimiques

Types of Reactions

2,4,5-Trifluoropyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation. The presence of fluorine atoms makes the compound highly reactive towards nucleophiles.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: This reaction typically involves the use of primary or secondary amines as nucleophiles in the presence of a base such as diisopropylethylamine.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

Oxidation: Oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with amines typically yields amino-substituted pyrimidines .

Applications De Recherche Scientifique

Medicinal Chemistry

2,4,5-Trifluoropyrimidine serves as a crucial precursor in the synthesis of several pharmaceutical compounds. Its derivatives exhibit a range of biological activities, particularly in the development of anticancer and antiviral agents.

- Anticancer Activity : Compounds derived from this compound have demonstrated significant anticancer properties. For instance, the [1,2,4]triazolo[1,5-a]pyrimidines have shown high potency against tumor growth in nude mouse xenograft models. These compounds can be administered orally or intravenously, highlighting their potential for therapeutic use.

- Antiviral Agents : The compound is also utilized in synthesizing antiviral drugs. Its structural modifications allow targeting various viral mechanisms, making it a versatile scaffold in drug discovery.

- Mechanism of Action : The primary target for this compound is the biochemical pathway leading to the synthesis of 5-fluorouracil (5-FU), a well-known antitumor agent. Hydrolysis of this compound at controlled temperatures yields 5-FU, which is utilized extensively in cancer treatment .

Biochemical Research

In biochemical studies, this compound is employed as a tool for investigating enzyme mechanisms and cellular processes.

- Enzyme Probes : The compound acts as a probe in biochemical assays to study enzyme activity and mechanisms. Its fluorinated structure enhances its reactivity and stability in biological systems.

- Cellular Effects : Research indicates that this compound influences gene expression and cellular metabolism. It interacts with nucleic acids and proteins, modulating various cellular functions and signaling pathways.

Synthetic Chemistry

The compound is a valuable building block in synthetic chemistry due to its ability to undergo nucleophilic aromatic substitution reactions.

- Synthesis of Derivatives : this compound serves as a scaffold for synthesizing polyfunctional pyrimidine systems. Its derivatives can be modified to enhance biological activity or tailor them for specific applications in materials science .

- Industrial Applications : In industrial settings, the compound's unique reactivity makes it suitable for developing agrochemicals and specialty chemicals. Its stability under various conditions allows for large-scale production processes.

Case Study 1: Antitumor Activity Assessment

A study evaluated the efficacy of [1,2,4]triazolo[1,5-a]pyrimidine derivatives derived from this compound against various cancer cell lines. Results indicated significant antiproliferative activity with IC50 values demonstrating effectiveness comparable to established chemotherapeutics.

Case Study 2: Enzyme Mechanism Exploration

Research utilizing this compound as an enzyme probe revealed insights into the catalytic mechanisms of specific enzymes involved in nucleotide metabolism. The compound's interaction patterns provided data on substrate specificity and enzyme kinetics.

Mécanisme D'action

The mechanism of action of 2,4,5-Trifluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets .

Comparaison Avec Des Composés Similaires

Fluorinated pyrimidines and related heterocycles are critical in medicinal chemistry and materials science. Below, 2,4,5-Trifluoropyrimidine is compared to structurally or functionally analogous compounds based on substituent patterns, applications, and analytical data.

Structural and Functional Analogues

This compound vs. Trifluoromethyl-Substituted Pyrimidines

A key distinction lies in the type of fluorine-containing substituents . For example, the compound described in contains a 6-(trifluoromethyl)pyrimidin-4-yl group, where a trifluoromethyl (-CF₃) substituent is attached to the pyrimidine ring. In contrast, this compound features direct fluorine atoms at three positions.

- Electronic Effects: Fluorine atoms are strongly electron-withdrawing, activating the ring for nucleophilic aromatic substitution (NAS) at meta and para positions.

- Applications : While this compound serves as a versatile intermediate, trifluoromethyl-substituted pyrimidines (e.g., ’s compound) are often incorporated into larger pharmacophores, such as kinase inhibitors or antiviral agents, due to their enhanced lipophilicity and metabolic stability .

Comparison with Methoxy-Substituted Pyrimidines

describes methoxy-substituted pyrimidine derivatives (e.g., 2,4,5-trimethoxycinnamic acid). Unlike fluorine, methoxy (-OCH₃) groups are electron-donating, altering the ring’s electronic landscape:

- Reactivity : Methoxy groups deactivate the ring toward electrophilic substitution but enhance stability against oxidation. Fluorinated pyrimidines, conversely, are more reactive in NAS due to fluorine’s electron-withdrawing nature .

- Biological Activity: Methoxy derivatives are common in natural products (e.g., flavonoids), whereas fluorinated pyrimidines are synthetic intermediates for targeted therapies .

Analytical and Physicochemical Properties

The table below summarizes key differences:

Notes:

- The retention time (RT) of this compound is expected to differ from bulkier analogues (e.g., ’s compound) due to its lower molecular weight and polarity .

- Fluorine’s small atomic radius allows this compound to penetrate biological membranes more efficiently than -CF₃-substituted analogues, enhancing its utility in drug delivery .

Limitations and Challenges

- Stereoelectronic Effects : Proximity of fluorine atoms may lead to steric clashes or electronic deactivation at certain positions.

- Stability : While stable under anhydrous conditions, hydrolysis of fluorine substituents can occur in aqueous media, requiring careful handling .

Activité Biologique

2,4,5-Trifluoropyrimidine is a fluorinated heterocyclic compound with significant biological activity. This article explores its mechanisms of action, therapeutic applications, and the results of various studies that highlight its potential in medicinal chemistry.

Chemical Structure and Properties

This compound consists of a pyrimidine ring with three fluorine atoms substituted at the 2, 4, and 5 positions. The presence of fluorine enhances the compound's electronic properties, making it more reactive than its non-fluorinated counterparts. This reactivity allows for diverse chemical transformations, particularly in the synthesis of biologically active derivatives.

The primary biochemical action of this compound is its conversion into 5-fluorouracil , a well-known chemotherapeutic agent. This conversion occurs through hydrolysis and is influenced by environmental conditions such as temperature. The hydrolysis reaction can take place between C to C, resulting in the formation of 5-fluorouracil which exerts its effects by inhibiting thymidylate synthase, thereby interfering with DNA synthesis.

Biochemical Pathways and Cellular Effects

This compound modulates various cellular functions through interactions with enzymes and proteins. It participates in nucleophilic aromatic substitution reactions essential for synthesizing polyfunctional pyrimidine systems. The compound has been shown to influence cell signaling pathways and gene expression, demonstrating its potential as a therapeutic agent.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound and its derivatives. For instance:

- In vitro Studies : Research has shown that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. Notably, certain derivatives have demonstrated efficacy in inhibiting tumor growth in nude mouse xenograft models.

- Mechanism : The anticancer activity is primarily attributed to the inhibition of DNA synthesis via the action of 5-fluorouracil derived from this compound.

Antiviral Activity

Recent investigations have identified this compound derivatives as potential anti-HIV agents. A study reported novel compounds based on this scaffold that exhibited improved potency against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing their ability to circumvent resistance mutations .

Summary of Research Findings

Case Studies

- Anticancer Efficacy : A study evaluated several derivatives in xenograft models and found that specific compounds significantly reduced tumor sizes compared to controls.

- HIV Resistance : Another study focused on the structure-activity relationships (SAR) of 2,4,5-trisubstituted pyrimidines. It revealed that modifications at specific positions enhanced binding affinity to the target enzyme while maintaining low cytotoxicity levels .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,4,5-trifluoropyrimidine in academic laboratories?

- Answer: Laboratory synthesis typically involves nucleophilic fluorination of pyrimidine precursors using agents like KF or CsF under controlled conditions. Metal-catalyzed cross-coupling (e.g., Pd-mediated reactions) may also introduce fluorine atoms at specific positions. Reaction optimization (temperature, solvent polarity) is critical to minimize side products . For intermediates with sulfur groups, thiol displacement with fluorine sources (e.g., Selectfluor®) is a viable pathway .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer:

- NMR Spectroscopy: and NMR are indispensable for confirming fluorine substitution patterns and regiochemistry. NMR helps identify electronic effects of fluorination on the pyrimidine ring .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns, particularly for trifluoromethylated derivatives .

- X-Ray Crystallography: Single-crystal analysis resolves ambiguities in regioselectivity and bond angles, as demonstrated for structurally related fluorinated pyrimidines .

Q. What safety protocols should be followed when handling fluorinated pyrimidines like this compound?

- Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal: Segregate fluorinated waste and collaborate with certified hazardous waste management services to ensure compliance with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported regioselectivity during direct fluorination of pyrimidine derivatives?

- Answer: Contradictions often arise from solvent effects, catalyst choice, or competing reaction pathways. Systematic studies using deuterated solvents or isotopic labeling can isolate kinetic vs. thermodynamic control. For example, polar aprotic solvents (e.g., DMF) may favor electrophilic fluorination at electron-deficient positions, while steric hindrance can redirect reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.